molecular formula C6H7ClN2O B11727058 5-Chloro-4-methoxypyridin-3-amine CAS No. 1256790-34-7

5-Chloro-4-methoxypyridin-3-amine

Cat. No.: B11727058
CAS No.: 1256790-34-7
M. Wt: 158.58 g/mol
InChI Key: MAHHPBZNYOVLPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxypyridin-3-amine typically involves the chlorination of 4-methoxypyridine followed by amination. One common method includes the reaction of 4-methoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dechlorinated pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison: 5-Chloro-4-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biological Activity

5-Chloro-4-methoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has a molecular formula of C7_7H8_8ClN2_2O and a molecular weight of approximately 174.6 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 4-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. For instance, it has been noted for its potential as an inhibitor of bacterial enzymes, which can disrupt lipid biosynthesis in pathogens, leading to antibacterial effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonyl piperazine derivatives have shown effectiveness against resistant bacterial strains by targeting essential enzymes like LpxH. The presence of the chloro and methoxy groups is believed to enhance the binding affinity of these compounds to their biological targets.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, modifications to the pyridine structure have resulted in compounds that inhibit tumor growth in various cancer cell lines. One study reported that a related compound had an IC50_{50} value of 0.29 μM against specific cancer types, indicating potent anticancer activity .

Data Table: Biological Activity Summary

Activity Type Target IC50_{50} / EC50_{50} Reference
AntimicrobialLpxH enzymeN/A
AnticancerVarious cancer cell lines0.29 μM

Case Studies

  • Antibacterial Studies : A study highlighted the effectiveness of similar pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibiting essential bacterial enzymes, showcasing the potential for developing new antibiotics based on this scaffold .
  • Anticancer Research : In another investigation, several analogs derived from this compound were tested against multiple cancer cell lines. The results indicated that modifications could significantly enhance potency, with some compounds demonstrating better activity than established anticancer drugs like imatinib .

Future Directions

The ongoing exploration of this compound and its derivatives is promising for therapeutic applications. Future research should focus on:

  • Optimizing Structure : Further modifications to improve solubility and metabolic stability.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating detailed mechanisms of action to understand how these compounds interact at the molecular level.

Properties

IUPAC Name

5-chloro-4-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHPBZNYOVLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292116
Record name 3-Pyridinamine, 5-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-34-7
Record name 3-Pyridinamine, 5-chloro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 5-chloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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